1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and a 1,2,4-oxadiazole ring. This structure is decorated with methyl-substituted phenyl groups at the 1- and 3-positions of the triazole and oxadiazole rings, respectively. Below, we systematically compare this compound with structurally related analogues, focusing on substituent effects, physicochemical properties, and biological relevance.
Properties
IUPAC Name |
3-(3-methylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-11-6-5-8-13(10-11)24-16(19)15(21-23-24)18-20-17(22-25-18)14-9-4-3-7-12(14)2/h3-10H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMXQNJIUSHEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the formation of the oxadiazole ring, followed by the construction of the triazole ring, and finally the introduction of the tolyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and azides. The reaction conditions often involve heating under reflux and the use of catalysts such as copper or palladium .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods. The scalability of the synthesis would be a key consideration, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions .
Comparison with Similar Compounds
Key Findings
Substituent Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) improve metabolic stability but may reduce solubility. Halogenation (Cl, F) increases lipophilicity, enhancing membrane permeability .
Biological Relevance: Compounds with benzothiazole or nitro groups (e.g., ) may exhibit superior antiproliferative activity due to known pharmacophores.
Biological Activity
The compound 1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel derivative of triazole and oxadiazole that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound in various fields including pharmacology and agriculture.
Synthesis
The synthesis of the compound typically involves multi-step reactions that include the formation of the oxadiazole and triazole rings. The following general steps are involved:
- Formation of Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Triazole Formation : The triazole ring is formed using azide and alkyne coupling reactions.
- Final Amine Coupling : The final step involves the coupling of the oxadiazole with an appropriate amine to yield the target compound.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For example:
- Fungicidal Activity : In a study evaluating various derivatives, compounds similar to the target showed high efficacy against Pyricularia oryzae, a common rice pathogen, with effective concentrations (EC50) significantly lower than that of standard fungicides like bixafen .
| Compound | EC50 (µg/mL) | Activity Type |
|---|---|---|
| 12f | 8.28 | Fungicidal |
| 12h | 5.49 | Fungicidal |
| Bixafen | 9.15 | Control |
Insecticidal Activity
The compound has also been tested for insecticidal properties against mosquito larvae. Preliminary bioassays demonstrated promising larvicidal activity:
| Concentration (mg/L) | Mortality Rate (%) |
|---|---|
| 2 | 55 |
| 5 | 100 |
These results indicate that modifications in the molecular structure can enhance biological activity against various pests .
Cytotoxicity and Anticancer Potential
Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase. The specific compound's ability to block these pathways could be explored further for its anticancer potential .
Case Study 1: Larvicidal Efficacy
A study on a series of oxadiazole derivatives revealed that certain compounds exhibited over 70% mortality in mosquito larvae at concentrations as low as 10 mg/L. This positions them as potential candidates for environmentally friendly insecticides .
Case Study 2: Antifungal Activity
In another evaluation of fungicidal activity against Pyricularia oryzae, compounds with structural similarities to our target compound displayed inhibition rates exceeding those of traditional fungicides, suggesting a new avenue for agricultural applications .
Q & A
Q. What are the standard synthetic protocols for preparing 1,2,3-triazole and 1,2,4-oxadiazole hybrid systems like this compound?
The synthesis typically involves cyclization reactions. For the 1,2,3-triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common. The 1,2,4-oxadiazol-5-yl group is often formed via cyclodehydration of amidoximes using reagents like POCl₃ or PCl₅ under reflux . Key steps include:
- Amidoxime formation : Reaction of nitriles with hydroxylamine.
- Oxadiazole cyclization : Using POCl₃ at 80–120°C for 2–6 hours.
- Triazole assembly : CuAAC between azides and terminal alkynes.
Critical parameters : Solvent choice (e.g., DMF for polar intermediates), stoichiometry control, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- NMR : ¹H and ¹³C NMR identify substituent integration and electronic environments. Aromatic protons in the 3-methylphenyl group appear as a multiplet (δ 7.2–7.4 ppm), while the oxadiazole C-5 proton resonates near δ 8.5 ppm .
- X-ray crystallography : Resolves tautomeric ambiguity (e.g., triazole ring protonation sites) and confirms substituent orientation. For example, used single-crystal X-ray diffraction to validate intramolecular H-bonding (C–H⋯N) and planarity .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺).
Q. What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial activity : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) with IC₅₀ calculations.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic structure contradictions in hybrid heterocycles?
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- Electrostatic potential surfaces : Identifies nucleophilic/electrophilic regions (e.g., oxadiazole N-atoms as H-bond acceptors) .
- HOMO-LUMO gaps : Predicts reactivity (e.g., lower gaps correlate with higher bioactivity).
- Thermodynamic properties : Gibbs free energy (ΔG) and enthalpy (ΔH) for reaction feasibility.
Case study : used DFT to validate X-ray-derived bond lengths (<0.01 Å deviation) and Mulliken charges on triazole N-atoms (−0.45 to −0.52 e) .
Q. How should researchers address discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Structural analogs : Compare with derivatives (e.g., 3-(4-fluorobenzyl)thio-triazoles in ) to isolate substituent effects .
- Meta-analysis : Use platforms like ChEMBL to aggregate data and apply QSAR models.
Q. What strategies optimize tautomeric stability during crystallization?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic forms.
- Co-crystallization : observed a 1:1 co-crystal of 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, stabilized by N–H⋯N bonds .
- Temperature control : Slow cooling (0.5°C/min) minimizes kinetic trapping of metastable tautomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
